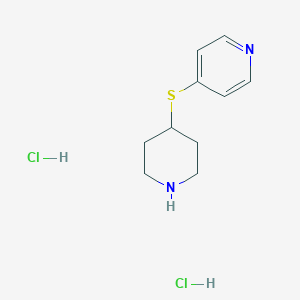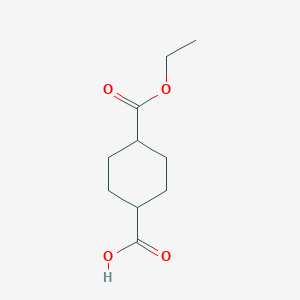
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as NBP, is a chemical compound that has been widely studied for its potential applications in scientific research. NBP is a yellow crystalline powder that is soluble in organic solvents and water. It has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mecanismo De Acción
The mechanism of action of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is complex and multifaceted. It has been shown to act on a variety of cellular pathways, including oxidative stress, inflammation, and apoptosis. 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been found to scavenge free radicals and reduce oxidative damage, as well as inhibit the production of pro-inflammatory cytokines. It also appears to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has a range of biochemical and physiological effects that make it a promising candidate for use in scientific research. It has been found to reduce oxidative stress and inflammation, protect against ischemic injury, and inhibit the growth and proliferation of cancer cells. 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has also been shown to have neuroprotective effects, improving cognitive function and reducing neuronal damage in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several advantages for use in lab experiments. It is relatively stable and easy to handle, making it a convenient compound to work with. It also has a range of well-documented biochemical and physiological effects, making it a useful tool for investigating cellular pathways and disease mechanisms. However, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be challenging to synthesize, and its effects may vary depending on the cell type or animal model used. It is also important to note that 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has not yet been extensively studied in humans, and its safety and efficacy in clinical settings remain to be determined.
Direcciones Futuras
There are many potential future directions for research on 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. One area of interest is the development of new drugs based on the structure of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, with improved efficacy and safety profiles. Another area of interest is the investigation of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione's effects on other cellular pathways and disease mechanisms, such as autophagy and neurodegeneration. Additionally, further studies are needed to determine the safety and efficacy of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione in humans, and to explore its potential applications in clinical settings.
Métodos De Síntesis
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized through a variety of methods, including the reaction of 2,4,6-trioxypyrimidine with 2-nitrobenzaldehyde in the presence of a suitable catalyst. Other methods involve the use of different aldehydes and pyrimidines as starting materials. The synthesis of 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can be challenging, as it requires careful control of reaction conditions to ensure high yields and purity.
Aplicaciones Científicas De Investigación
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been studied for its potential applications in a range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been found to have neuroprotective effects, reducing the damage caused by ischemic stroke and traumatic brain injury. In cancer research, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells. In drug discovery, 5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
Número CAS |
26908-37-2 |
|---|---|
Nombre del producto |
5-(2-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |
Fórmula molecular |
C11H7N3O5 |
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
5-[(2-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H7N3O5/c15-9-7(10(16)13-11(17)12-9)5-6-3-1-2-4-8(6)14(18)19/h1-5H,(H2,12,13,15,16,17) |
Clave InChI |
QDAXQIQSXPIHRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
Otros números CAS |
26908-37-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)






![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)



